

spectroscopic analysis (NMR, IR, Mass Spec) of 2-phenylthiazoline-4-carboxylic acid

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Compound of Interest

4,5-Dihydro-2-phenylthiazole-4carboxylic acid

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Spectroscopic Analysis of 2-Phenylthiazoline-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-phenylthiazoline-4-carboxylic acid. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for the characterization of this compound. Detailed experimental protocols are provided, alongside visualizations of the analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data expected from the spectroscopic analysis of 2-phenylthiazoline-4-carboxylic acid. While experimental NMR and Mass Spec data for this specific molecule are not readily available in the public domain, the presented values are predicted based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)



Protons	Predicted Chemical Shift (ppm)	Multiplicity
Phenyl-H (ortho)	7.8 - 8.0	Doublet
Phenyl-H (meta, para)	7.4 - 7.6	Multiplet
CH (C4)	5.2 - 5.4	Triplet
CH ₂ (C5)	3.6 - 3.8	Doublet of doublets
СООН	12.0 - 13.0	Broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)	170 - 175
C=N (Thiazoline)	165 - 170
Phenyl-C (quaternary)	130 - 135
Phenyl-CH	128 - 132
CH (C4)	75 - 80
CH ₂ (C5)	30 - 35

Table 3: Infrared (IR) Spectroscopy Data

An experimental FTIR spectrum for 2-phenyl-2-thiazoline-4-carboxylic acid is available and its key absorption bands are interpreted below.[1]



Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H (Carboxylic Acid)	2500-3300	Broad
C-H (Aromatic)	3000-3100	Medium
C=O (Carboxylic Acid)	1700-1730	Strong
C=N (Thiazoline)	1600-1650	Medium
C=C (Aromatic)	1450-1600	Medium
C-O (Carboxylic Acid)	1210-1320	Strong

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
207	[M] ⁺ (Molecular Ion)
162	[M - COOH]+
104	[C ₆ H ₅ CN] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

• Weigh approximately 5-10 mg of 2-phenylthiazoline-4-carboxylic acid.



- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 Deuterated solvents are used to avoid interference from the solvent's protons in the ¹H NMR spectrum.[2]
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration ($\delta = 0.00$ ppm).[3]

¹H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory is a common setup.

Sample Preparation:



- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
- Place a small amount of the solid 2-phenylthiazoline-4-carboxylic acid sample onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[4]
- For ESI, the solution can be directly infused into the mass spectrometer.
- For EI, the sample is introduced into the instrument where it is vaporized before ionization.

Data Acquisition:



- The sample molecules are ionized, forming a molecular ion and various fragment ions.
- These ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

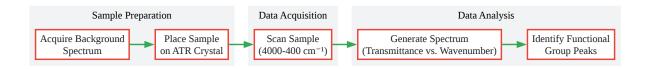
Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.



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Figure 1. Experimental workflow for NMR spectroscopy.



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Figure 2. Experimental workflow for FTIR spectroscopy.





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Figure 3. Experimental workflow for Mass Spectrometry.

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